
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indole and pyridine, two important heterocyclic compounds that are widely used in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. It has also been studied as a potential anti-inflammatory agent due to its ability to modulate the immune response.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins such as kinases and phosphatases. It has also been investigated as a potential ligand for G protein-coupled receptors (GPCRs) due to its structural similarity to other known ligands.
In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as kinases and phosphatases, which play important roles in cell signaling and regulation. It may also modulate the immune response by affecting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and modulate the immune response. It has also been shown to affect the activity of certain enzymes such as kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea in lab experiments is its potential to act as a tool for studying the structure and function of proteins such as kinases and phosphatases. It may also be useful as a ligand for GPCRs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea. One area of interest is its potential as a drug delivery system. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea can be achieved through a multi-step process involving the reaction of indole and pyridine with different reagents. One of the most commonly used methods involves the reaction of 1-methylindole with 3-bromomethylpyridine in the presence of a base such as potassium carbonate to yield the intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst such as palladium on carbon to give the final product.
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-14(13-6-2-3-7-15(13)20)19-16(21)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIDMGLGFVGWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

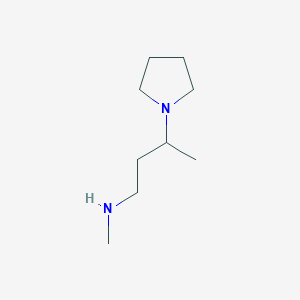
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)
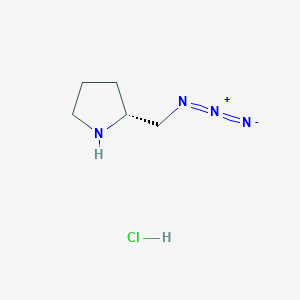
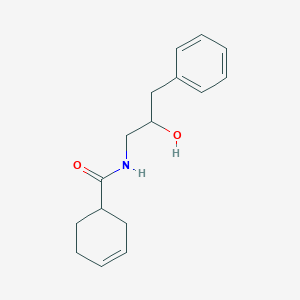
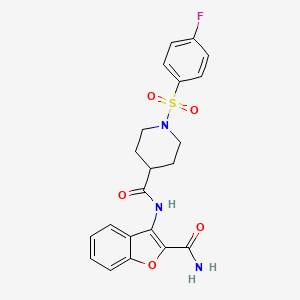
![3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910254.png)
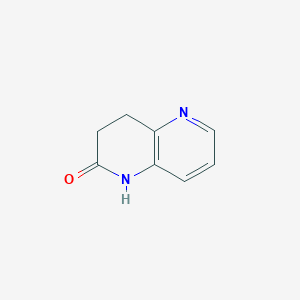
![1-methyl-3-(2-methylprop-2-enyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2910257.png)
![4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2910258.png)
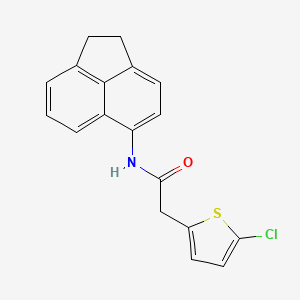
![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2910262.png)
![4-Methoxy-1-methyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2910263.png)
